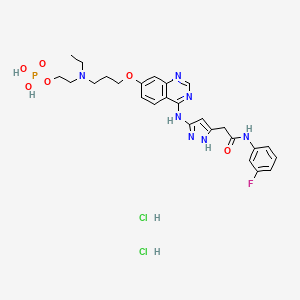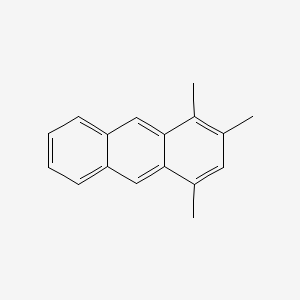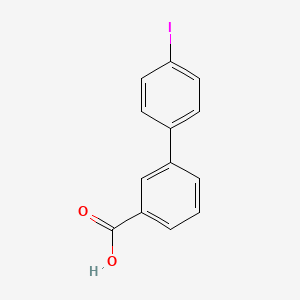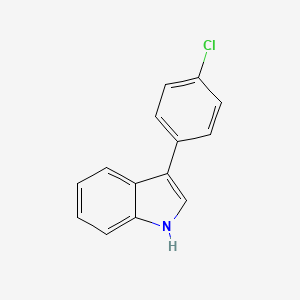
Barasertib dihydrochloride
説明
Barasertib dihydrochloride, also known as AZD1152 dihydrochloride, is a pro-drug of Barasertib-hQPA . It is a highly selective Aurora B inhibitor with an IC50 of 0.37 nM . Barasertib induces growth arrest and apoptosis in cancer cells .
Synthesis Analysis
Barasertib is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor [AZD1152-hydroxyquinazoline pyrazol anilide (HQPA)] and is converted rapidly to the active AZD1152-HQPA in plasma .Molecular Structure Analysis
The molecular formula of Barasertib dihydrochloride is C26H33Cl2FN7O6P . Its molecular weight is 660.46 .Chemical Reactions Analysis
The main pathways identified in human metabolism of barasertib were (i) cleavage of the phosphate group to form bara-hQPA, followed by oxidation, and (ii) loss of the fluoroaniline moiety to form bara-hQPA desfluoroaniline, followed by oxidation .Physical And Chemical Properties Analysis
Barasertib dihydrochloride has a molecular weight of 507.56 . It is stable under normal temperatures and pressures .科学的研究の応用
Treatment of Acute Myeloid Leukemia (AML)
Barasertib dihydrochloride has been used in a Phase 1/2 study to assess its safety, efficacy, and pharmacokinetics in patients with advanced acute myeloid leukemia (AML) . The primary objective of this study was to determine the maximum-tolerated dose (MTD) of Barasertib in patients with newly diagnosed or relapsed AML . The study concluded that the MTD of Barasertib is 1200 mg in patients with relapsed or newly diagnosed AML . The toxicity was manageable and Barasertib treatment resulted in an overall hematologic response rate of 25% .
Inhibition of Aurora B Kinase
Barasertib is a potent and selective inhibitor of Aurora B kinase . Aurora kinases are essential for the regulation of cell division and have been implicated in cancer development . By inhibiting Aurora B kinase, Barasertib can disrupt cell division and potentially stop the growth of cancer cells .
Treatment of Small Cell Lung Cancer (SCLC)
Barasertib has been shown to inhibit the growth of SCLC cell lines both in vitro and in vivo . SCLC cells have rapid proliferation, universal Rb inactivation, and high rates of MYC family amplification, making Aurora kinase inhibition a natural target . The study suggests that SCLC tumors with cMYC amplification/high gene expression will frequently respond to Aurora B inhibitors .
Pharmacokinetics Study
The pharmacokinetics of Barasertib has been studied in patients with AML . Understanding the pharmacokinetics of a drug is crucial for determining the optimal dosage and administration schedule .
Safety and Efficacy Study
The safety and efficacy of Barasertib have been evaluated in clinical trials . These studies are crucial for determining whether a drug is safe for use in humans and whether it has the desired therapeutic effect .
Development of New Treatments for AML
Given the promising results of Barasertib in treating AML, it is being considered for the development of more effective treatments for AML patients .
将来の方向性
Barasertib has shown potent activity against a variety of cancers in preclinical and clinical studies . Future development of Barasertib will depend on better definition of its therapeutic index . A pre-clinical study led by scientists at Cincinnati Children’s demonstrates that, in mice, the drug barasertib reverses the activation of fibroblasts that cause dangerous scar tissue to build up in the lungs of people with idiopathic pulmonary fibrosis (IPF) .
Relevant Papers Several papers have been published on Barasertib dihydrochloride. For instance, a paper titled “Aurora B Inhibitors as Cancer Therapeutics” provides a comprehensive review of the preclinical and clinical candidates of Aurora B inhibitors as potential anticancer drugs . Another paper titled “Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B Kinase” discusses the maximum-tolerated dose (MTD), pharmacokinetics, and safety profile for two different dosing regimens of barasertib .
特性
IUPAC Name |
2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVRMFUIHQMEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33Cl2FN7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barasertib dihydrochloride | |
CAS RN |
722543-50-2 | |
| Record name | Barasertib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BARASERTIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,8-Diazabicyclo[3.2.2]nonane](/img/structure/B1628158.png)

![1-[(Oxan-2-yl)methyl]piperazine](/img/structure/B1628160.png)




![5-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B1628166.png)

![3-[(Methylcarbamoyl)amino]thiophene-2-carboxylic acid](/img/structure/B1628168.png)

![6-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1628172.png)